2-甲氧基苯甲酰氰

描述

Synthesis Analysis

A synthesis method for a similar compound, 2-methylbenzoyl cyanide, involves the use of 2-methylbenzoyl chloride and sodium cyanide (or potassium cyanide) as reaction reagents and chloralkane as a solvent . A phase transfer catalyst is added to carry out the cyanation reaction . After the reaction, an inorganic base as a catalyst is added, and distillation and depolymerization are carried out .Molecular Structure Analysis

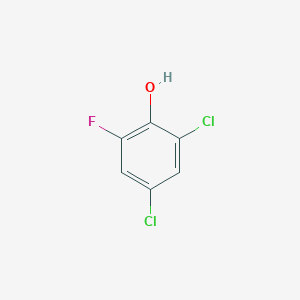

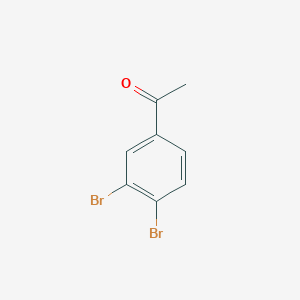

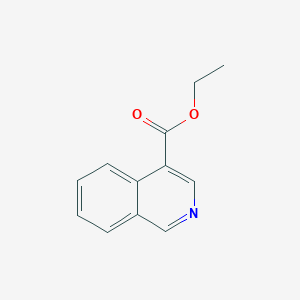

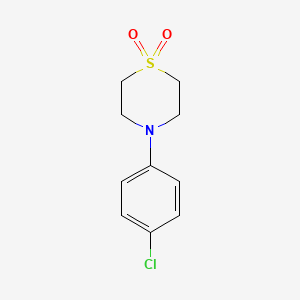

The molecular formula of 2-Methoxybenzoyl cyanide is C9H7NO2. Its molecular weight is 161.16 g/mol.Chemical Reactions Analysis

Cyanide is very reactive and readily forms metal-cyanide complexes and organic compounds . The chemical composition of cyanide in environmental samples is affected by factors such as pH, temperature, trace metal content, and the presence of sulfur or sulfur compounds .Physical And Chemical Properties Analysis

The physical state of 2-Methoxybenzoyl cyanide is solid . It has a melting point of 56° C and a boiling point of 161° C at 12 mmHg . It should be stored at 4° C .科学研究应用

法医学:氰化物中毒检测

2-甲氧基苯甲酰氰可用于法医分析化学中检测氰化物中毒。 该化合物在特定条件下与茚三酮的反应性允许对从生物样品中释放的氰化物进行定量,这在尸检中确定死因至关重要 .

环境科学:监测氰化物水平

在环境科学中,2-甲氧基苯甲酰氰在监测各种生态系统中的氰化物水平方面发挥作用。 其稳定性和反应性使其适用于环境分析,有助于评估工业氰化物使用的影响并确保符合环境安全标准 .

药物化学:解毒剂开发

对2-甲氧基苯甲酰氰的研究对于开发氰化物中毒的解毒剂具有重要意义。 了解其与生物系统的相互作用有助于创造有效的治疗方法,可以中和氰化物在人体内的毒性 .

有机合成:氰化反应

该化合物用于有机合成中进行氰化反应。 它作为氰基的来源,可以合成腈类化合物,这些化合物是生产医药、农药和染料的宝贵中间体 .

分析化学:检测方法开发

2-甲氧基苯甲酰氰参与开发用于氰化物检测的新型分析方法。 其独特的性质可以创建灵敏和选择性的分析方法,可用于食品安全和药物质量控制等各个领域 .

材料科学:先进材料合成

在材料科学中,2-甲氧基苯甲酰氰的反应性被用来合成先进材料。 其引入腈官能团的能力对于创建具有特定性能的聚合物和涂层至关重要,这些材料可用于工业应用 .

作用机制

安全和危害

生化分析

Biochemical Properties

It is known that benzylic halides, which are structurally similar to 2-Methoxybenzoyl cyanide, typically react via an SN1 pathway, via the resonance-stabilized carbocation . This suggests that 2-Methoxybenzoyl cyanide may interact with various enzymes, proteins, and other biomolecules in a similar manner.

Cellular Effects

Cyanide, a component of 2-Methoxybenzoyl cyanide, is known to inhibit cytochrome c oxidase and potentially other metabolic enzymes, thereby causing a cascade of metabolic perturbations that can lead to cell death .

Molecular Mechanism

The molecular mechanism of 2-Methoxybenzoyl cyanide is not well-understood. It is likely that the cyanide moiety plays a significant role in its activity. Cyanide is known to bind to the cytochrome c oxidase Cu-heme center, preventing the consumption of cellular oxygen and the process of ATP generation .

Temporal Effects in Laboratory Settings

It is known that the effects of cyanide, a component of 2-Methoxybenzoyl cyanide, can vary over time, with effects ranging from milliseconds (response time) to years (lifetime) .

Dosage Effects in Animal Models

Studies on cyanide toxicity have shown that the effects of cyanide can vary with different dosages .

Metabolic Pathways

Cyanide, a component of 2-Methoxybenzoyl cyanide, is known to disrupt several metabolic pathways, including those involving the tricarboxylic acid cycle .

Transport and Distribution

It is likely that its transport and distribution are influenced by its chemical structure and the presence of the cyanide moiety .

Subcellular Localization

It is likely that its localization is influenced by its chemical structure and the presence of the cyanide moiety .

属性

IUPAC Name |

2-methoxybenzoyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2/c1-12-9-5-3-2-4-7(9)8(11)6-10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYHWLEGZZRUPSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00540890 | |

| Record name | 2-Methoxybenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72371-46-1 | |

| Record name | 2-Methoxybenzene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00540890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-methoxy-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1590017.png)

![1,2-Bis[(2S,5S)-2,5-dimethylphospholano]ethane(cyclooctadiene)rhodium(I) tetrafluoroborate](/img/structure/B1590018.png)